1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
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Overview
Description
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidin-2-one core followed by the introduction of the benzodioxole and oxadiazole moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-YL)-2-(pyridin-2-yl)ethane-1,2-dione
- 3-(2H-1,3-Benzodioxol-5-YL)-1-phenylprop-2-en-1-one
- 3-[2-(1,3-Benzodioxol-5-YL)-7-methoxy-1-benzofuran-5-YL]-3-hydroxypropyl hexopyranoside
Uniqueness: 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-6-12(18-20-17(21-26-18)11-2-1-5-19-8-11)9-22(16)13-3-4-14-15(7-13)25-10-24-14/h1-5,7-8,12H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKABPZDHINOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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